molecular formula C7H7NO3 B160436 2-Hydroxy-3-methylisonicotinic acid CAS No. 126798-27-4

2-Hydroxy-3-methylisonicotinic acid

Cat. No.: B160436
CAS No.: 126798-27-4
M. Wt: 153.14 g/mol
InChI Key: BLZQLOJKKDNYHL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylisonicotinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the second position and a methyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylisonicotinic acid typically involves the hydroxylation and methylation of isonicotinic acid. One common method includes the reaction of isonicotinic acid with appropriate reagents under controlled conditions to introduce the hydroxyl and methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Hydroxy-3-methylisonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.

    3-Hydroxyisonicotinic Acid: Similar structure but lacks the methyl group, resulting in different chemical and biological properties.

    2-Methylisonicotinic Acid:

Uniqueness: 2-Hydroxy-3-methylisonicotinic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

3-methyl-2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-5(7(10)11)2-3-8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZQLOJKKDNYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631646
Record name 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126798-27-4
Record name 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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